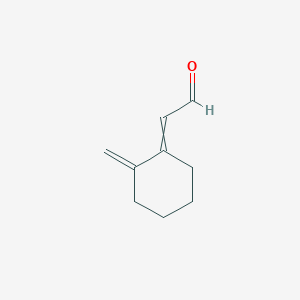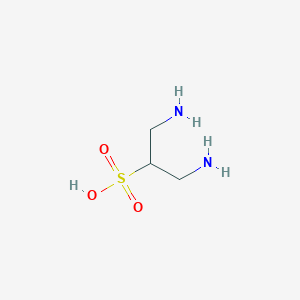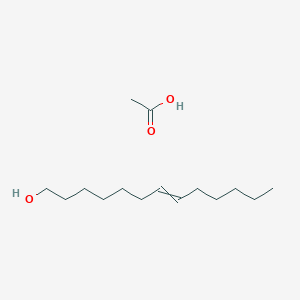![molecular formula C14H25N B14635872 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine CAS No. 56649-34-4](/img/structure/B14635872.png)
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine is an organic compound characterized by a cyclohexene ring substituted with a methyl and isopropyl group, and a pyrrolidine ring attached to the cyclohexene
準備方法
The synthesis of 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the cyclohexene ring, which can be achieved through the Birch reduction of anisole followed by acid hydrolysis. The methyl and isopropyl groups are introduced via alkylation reactions.
Reaction Conditions: The cyclohexene intermediate is then reacted with pyrrolidine under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control, optimizing yield and purity.
化学反応の分析
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the double bond in the cyclohexene ring to a single bond, yielding a saturated cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd-C), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction, such as ketones from oxidation, saturated hydrocarbons from reduction, and halogenated compounds from substitution.
科学的研究の応用
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and its use as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用機序
The mechanism by which 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways.
Pathways Involved: It can affect signaling pathways, such as those involved in cell growth, apoptosis, or metabolic regulation, depending on its specific interactions with cellular components.
類似化合物との比較
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine can be compared with other similar compounds:
特性
CAS番号 |
56649-34-4 |
|---|---|
分子式 |
C14H25N |
分子量 |
207.35 g/mol |
IUPAC名 |
1-(3-methyl-6-propan-2-ylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H25N/c1-11(2)13-7-6-12(3)10-14(13)15-8-4-5-9-15/h10-13H,4-9H2,1-3H3 |
InChIキー |
BAKQXNNANPKYTQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(=C1)N2CCCC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)


![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)

![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

